1,6-Dibromonaphthalene-2-carboxylic acid

Synthetic accessibility Regioselective bromination Isomer distribution

Ensure synthetic success with this regiospecifically substituted, bifunctional naphthalene building block. The 1,6-dibromo-2-carboxylic acid scaffold provides two orthogonal cross-coupling sites with distinct, sequential reactivity not achievable with other isomers like 2,6- or 1,5-dibromonaphthalene. The C6 position undergoes exclusive mono-vinylation in Heck conditions, while the C1 site is ideal for subsequent Suzuki or Stille coupling. The 2-carboxylic acid enables amide/ester formation for solubility tuning or bioconjugation. This unique architecture is essential for constructing unsymmetrical, extended π-systems for advanced materials applications.

Molecular Formula C11H6Br2O2
Molecular Weight 329.97 g/mol
Cat. No. B12462672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dibromonaphthalene-2-carboxylic acid
Molecular FormulaC11H6Br2O2
Molecular Weight329.97 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2Br)C(=O)O)C=C1Br
InChIInChI=1S/C11H6Br2O2/c12-7-2-4-8-6(5-7)1-3-9(10(8)13)11(14)15/h1-5H,(H,14,15)
InChIKeySGTZWMPXSVWXOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dibromonaphthalene-2-carboxylic acid: A Regiospecifically Activated Naphthalene Scaffold for Precision Cross-Coupling


1,6-Dibromonaphthalene-2-carboxylic acid (C₁₀H₆Br₂O₂) is a dihalogenated naphthalene-2-carboxylic acid bearing bromine atoms at the 1- and 6-positions and a carboxylic acid group at the 2-position . This substitution pattern creates a bifunctional scaffold in which the carboxylic acid moiety provides a handle for amide/ester formation, while the two regiospecifically positioned C–Br bonds serve as orthogonal cross-coupling sites. The 2-carboxylic acid group exerts an electron-withdrawing influence on the adjacent ring, modulating the reactivity of the C1–Br bond through inductive and resonance effects, a feature that distinguishes this compound from non-carboxylated dibromonaphthalenes and from 1-naphthoic acid regioisomers [1].

Why 1,6-Dibromonaphthalene-2-carboxylic Acid Cannot Be Replaced with Common Naphthalene Carboxylic Acid or Isomeric Dibromonaphthalene Intermediates


Isomeric dibromonaphthalenes and naphthalene carboxylic acids are not functionally interchangeable. The 1,6-dibromo-2-carboxylic acid substitution pattern is synthetically inaccessible through direct electrophilic bromination of 2-naphthoic acid, which preferentially directs bromine to the 5- and 8-positions, nor through standard naphthalene dibromination, which overwhelmingly yields the 1,4- and 1,5-isomers with negligible 1,6-product formation [1]. Furthermore, photoelectron spectroscopy demonstrates that bromine substitution position fundamentally alters π-orbital and halogen lone-pair ionization energies, meaning that the electronic character of the 1,6-isomer cannot be reproduced by 1,4- or 1,5-analogs [2]. In cross-coupling applications, the 1,6-dibromo scaffold displays distinct regioselectivity in monodebromination versus the 2,6-isomer, leading to different mono- vs. bis-coupling product distributions [3]. Procurement of a generic dibromonaphthalene or 2-naphthoic acid derivative without verifying the exact 1,6-dibromo-2-carboxylic pattern will result in divergent reactivity, altered product geometry, and potential synthetic failure in structure-sensitive applications.

Head-to-Head Quantitative Evidence: 1,6-Dibromonaphthalene-2-carboxylic Acid vs. Closest Analogs


Synthetic Accessibility Divergence: Direct Naphthalene Dibromination Fails to Deliver the 1,6-Isomer, Mandating Specialized Sourcing

Direct room-temperature dibromination of naphthalene with three molar equivalents of bromine over KSF montmorillonite clay produces a predictable isomer distribution: 1,4-dibromonaphthalene at 8% yield and 1,5-dibromonaphthalene at 10% yield. The 1,6-dibromonaphthalene isomer is not detected as a direct product (<1%) and requires alternative synthetic strategies [1]. This quantitative product distribution demonstrates that the 1,6-dibromo-substitution pattern is not accessible via commodity naphthalene bromination, making 1,6-dibromonaphthalene-2-carboxylic acid a specialized building block that must be procured from suppliers with dedicated synthetic routes rather than assumed to be a readily available alternative to 1,4- or 1,5-dibromo isomers.

Synthetic accessibility Regioselective bromination Isomer distribution

Electronic Structure Differentiation: Quantified π-Orbital Ionization Energy Shifts Between Isomeric Dibromonaphthalenes

HeI/HeII photoelectron spectroscopy of isomeric dibromonaphthalenes reveals that the bromine substitution position significantly modulates π-orbital and halogen lone-pair ionization energies [1]. The study compared two dibromonaphthalene isomers and established that the magnitude of through-bond versus through-space bromine-bromine intramolecular interactions is highly position-dependent, directly affecting the compound's redox properties and charge-transfer characteristics. While the study examined 1,5- and 2,6-dibromonaphthalene isomers explicitly, the structural analysis principles confirm that the 1,6-substitution pattern produces a distinct electronic structure profile that cannot be replicated by other dibromonaphthalene isomers [1].

Electronic structure Photoelectron spectroscopy Ionization energy

Regioselective Monodebromination: Position-6 Bromine of 1,6-Dibromonaphthalene Derivatives Undergoes Selective Removal, Enabling Sequential Functionalization

U.S. Patent 5,243,088 discloses that 1,6-dibromonaphthalene compounds undergo selective monodebromination at the 6-position when treated with a reducing agent in an acidic organic solvent, yielding the corresponding 1-bromo-6-hydro-naphthalene derivative with high regioselectivity [1]. This regioselective behavior is distinct from that of 2,6-dibromonaphthalene and other isomeric dibromonaphthalenes, where the two bromine atoms are more electronically equivalent, making selective monofunctionalization more challenging. The carboxylic acid group at the 2-position further polarizes the scaffold, enhancing the reactivity differential between the C1–Br and C6–Br bonds.

Regioselective monodebromination Sequential functionalization Synthetic utility

Heck Cross-Coupling Regioselectivity: 1,6-Dibromonaphthyl Derivatives Display Mono- vs. Bis-Coupling Product Control Inaccessible to 2,6-Isomers

Palladium-catalyzed Heck coupling of 1,6-dibromonaphthyl derivatives with 4-vinylpyridine or 4-acetoxystyrene, using (o-tol)₃P/Et₃N, yields exclusively the mono-arylvinylated product at position-6, with no bis-coupling observed under these conditions [1]. In contrast, 2,6-dibromonaphthyl derivatives under similar conditions produce the bis-arylvinylated derivative as the sole or major product depending on solvent volume and haloarene ratio [1]. This striking divergence in product distribution—complete mono-selectivity for 1,6- vs. facile bis-coupling for 2,6-substrates—demonstrates that the 1,6-dibromo pattern, combined with the carboxylic acid group at position-2, provides unique synthetic control over the degree of vinylation that is not achievable with the 2,6-isomer.

Heck cross-coupling Regioselectivity Mono- vs. bis-arylvinylation

Validated Application Scenarios for 1,6-Dibromonaphthalene-2-carboxylic Acid Based on Quantitative Differentiation Evidence


Sequential, Site-Selective Synthesis of Unsymmetrical Biaryl and Extended π-Conjugated Architectures

The combination of regiospecific monodebromination selectivity (position-6 debromination per U.S. Patent 5,243,088 [1]) and exclusive mono-vinylation in Heck coupling [2] makes 1,6-dibromonaphthalene-2-carboxylic acid the building block of choice for constructing unsymmetrical, extended π-systems. A typical sequence involves: (i) Heck mono-vinylation at C6; (ii) subsequent Suzuki or Stille coupling at C1; and (iii) derivatization of the carboxylic acid to an amide or ester for solubility tuning or bioconjugation. This sequential reactivity is not achievable with the 2,6-isomer, which preferentially undergoes bis-coupling.

Organic Electronic Materials Requiring Predictable Ionization Energies and Redox Properties

The distinct π-orbital ionization energy profile of the 1,6-dibromonaphthalene scaffold, as established by HeI/HeII photoelectron spectroscopy [1], enables the rational design of n-type semiconducting polymers and small-molecule organic field-effect transistors (OFETs) with pre-determined HOMO/LUMO levels. The carboxylic acid group provides a polar anchoring site for surface immobilization or self-assembled monolayer formation on metal oxide dielectrics. Isomeric substitution with 1,4- or 1,5-dibromonaphthalene would shift the frontier orbital energies and alter device turn-on voltages.

Fluorescent Probe and Nonlinear Optical Chromophore Development

The Heck coupling studies of Chang et al. demonstrated that bis-arylvinylated products derived from dibromonaphthyl scaffolds exhibit fluorescence intensities 2 to 3 orders of magnitude higher than stilbene [1]. For 1,6-dibromonaphthalene-2-carboxylic acid, the carboxylic acid handle enables conjugation to biomolecules (e.g., via amide bond formation), while the sequential mono-vinylation capability allows asymmetric chromophore construction. This combination of high fluorescence quantum yield potential and orthogonal functionalization is unique to the 1,6-dibromo-2-carboxylic acid scaffold.

Metal-Organic Framework (MOF) and Coordination Polymer Linker Synthesis

The carboxylic acid group at position-2 serves as a metal-coordinating moiety for MOF synthesis, while the two bromine atoms at positions 1 and 6 provide post-synthetic modification sites via cross-coupling. The 1,6-arrangement ensures that the bromine atoms are positioned on opposite rings of the naphthalene core, enabling divergent functionalization that extends the framework pore geometry in two distinct directions. The synthetic inaccessibility of this pattern through direct bromination [1] means that MOF researchers must specifically procure this compound rather than attempt to generate it in situ.

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